molecular formula C18H14ClFN2O3S B2463157 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate CAS No. 1396765-45-9

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate

Cat. No.: B2463157
CAS No.: 1396765-45-9
M. Wt: 392.83
InChI Key: YHLYBNSGBLUNJY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, an azetidine ring, and a benzoate ester, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring and finally the esterification with 2-chloro-4-fluorobenzoic acid . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation. The compound may also interact with bacterial cell membranes, leading to antimicrobial effects. Molecular docking studies have shown that it can bind to protein receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate include other benzothiazole derivatives such as:

    2-(4-Methoxyphenyl)benzothiazole: Known for its anticancer properties.

    2-(4-Chlorophenyl)benzothiazole: Exhibits antimicrobial activity.

    2-(4-Fluorophenyl)benzothiazole: Used in the development of fluorescent probes.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c1-24-14-3-2-4-15-16(14)21-18(26-15)22-8-11(9-22)25-17(23)12-6-5-10(20)7-13(12)19/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYBNSGBLUNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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